
1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a naphthyridine derivative. Naphthyridines are a class of compounds that contain a naphthyridine moiety, which is a polycyclic aromatic hydrocarbon made up of two benzene rings fused with a pyridine ring . The presence of fluorobenzyl and fluorophenyl groups may contribute to the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the naphthyridine core, with the fluorobenzyl and fluorophenyl groups attached at specific positions. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
As a naphthyridine derivative, this compound could potentially participate in a variety of chemical reactions. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the fluorobenzyl and fluorophenyl groups, the naphthyridine core, and the overall size and shape of the molecule would all play a role .Wissenschaftliche Forschungsanwendungen
Diverse Biological Activities and Therapeutic Potential
The 1,8-naphthyridine group of compounds has attracted significant attention due to their broad spectrum of biological activities, making them potent scaffolds in therapeutic and medicinal research. These activities primarily include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Furthermore, 1,8-naphthyridine derivatives have shown potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The compounds have also been found to possess anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities, among others. These wide-ranging activities establish the significance of 1,8-naphthyridine derivatives in pharmaceutical chemistry and drug discovery, highlighting their potential as versatile tools in developing novel therapeutic agents for various diseases (Madaan et al., 2015).
Synthesis and Chemical Properties
The synthesis of specific derivatives such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of some pharmaceuticals, showcases the chemical versatility and importance of fluorinated compounds in drug development. Such synthesis efforts underline the ongoing research to develop more efficient and practical methods for producing key intermediates and derivatives for further biological and medicinal application (Qiu et al., 2009).
Advanced Oxidation Processes and Environmental Applications
Beyond direct therapeutic applications, the study of advanced oxidation processes (AOPs) for the degradation of pharmaceuticals like acetaminophen, utilizing derivatives related to the 1,8-naphthyridine structure, demonstrates the potential environmental applications of these compounds. These studies contribute to understanding the biotoxicity of degradation by-products and the development of more efficient water treatment technologies (Qutob et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-16-9-7-14(8-10-16)13-27-20-15(4-3-11-25-20)12-17(22(27)29)21(28)26-19-6-2-1-5-18(19)24/h1-12H,13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOWKBRBWABOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

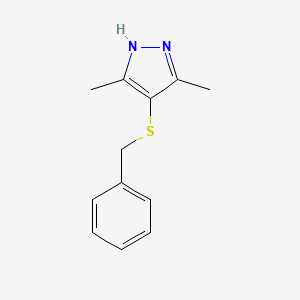
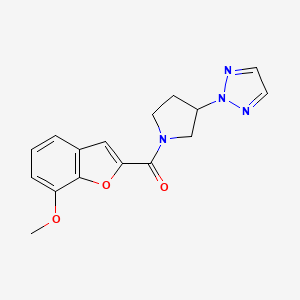

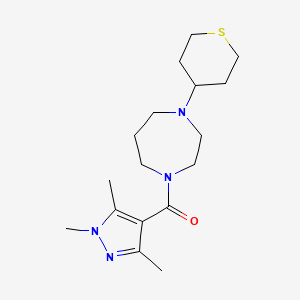
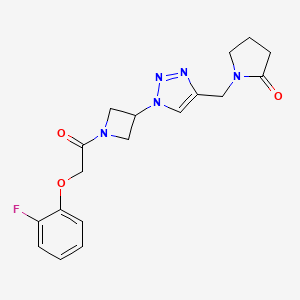

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2627866.png)

![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea](/img/structure/B2627868.png)
![[3-Methyl-7-(3-methyl-butyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2627872.png)
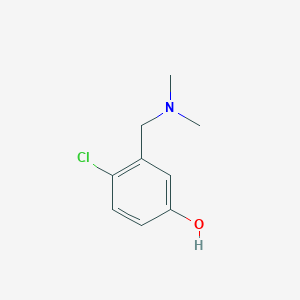
![Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627875.png)
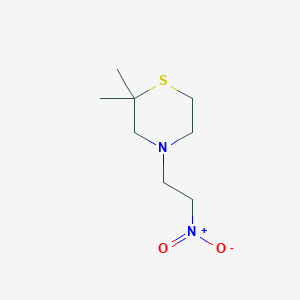
![N-[2,2,2-trichloro-1-(2,4-dioxopyrimidin-1-yl)ethyl]benzamide](/img/structure/B2627879.png)